molecular formula C18H21FN4O4S2 B2840473 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1207028-34-9

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2840473
CAS No.: 1207028-34-9
M. Wt: 440.51
InChI Key: JKDMTRXABYROBO-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Attachment of the Benzamide Group: The benzamide group can be attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., DMF, DMSO) are used.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with the thiazole and piperazine moieties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that are crucial for the biological activity of the compound.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)benzenesulfonamides: These compounds share the thiazole and benzamide moieties and exhibit similar biological activities.

    4-bromophenylthiazol-2-yl derivatives: These compounds have similar structural features and are studied for their antimicrobial and anticancer properties.

Uniqueness

4-fluoro-N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the fluorine atom and the methylsulfonyl group, which can significantly influence its biological activity and pharmacokinetic properties. The combination of these functional groups with the thiazole and piperazine moieties makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

IUPAC Name

4-fluoro-N-[4-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4S2/c1-29(26,27)23-10-8-22(9-11-23)16(24)7-6-15-12-28-18(20-15)21-17(25)13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDMTRXABYROBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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